The compound is categorized under sulfonamides, which are characterized by the presence of a sulfonyl group () attached to an amine. Its IUPAC name is 1-propylsulfonylpiperidin-4-amine hydrochloride, and it is identified by several chemical databases including PubChem (CID: 91989245) and has a CAS number of 651056-80-3 .
The synthesis of 1-(propane-1-sulfonyl)piperidin-4-amine hydrochloride typically involves multi-step organic reactions. One common method includes:
Key parameters during synthesis may include temperature control, reaction time, and solvent choice to optimize yield and purity.
The molecular structure of 1-(propane-1-sulfonyl)piperidin-4-amine hydrochloride features:
The compound's structural representation can be summarized as follows:
Property | Value |
---|---|
Chemical Formula | |
Molecular Weight | 242.77 g/mol |
InChI Key | QVICGCJDNLOKGJ-UHFFFAOYSA-N |
SMILES | CCCS(=O)(=O)N1CCC(CC1)N.Cl |
The three-dimensional conformation can influence its biological activity and interaction with targets .
1-(Propane-1-sulfonyl)piperidin-4-amine hydrochloride can participate in various chemical reactions:
These reactions are essential for its application in synthesizing more complex molecules in medicinal chemistry .
The mechanism of action for 1-(propane-1-sulfonyl)piperidin-4-amine hydrochloride is primarily related to its interaction with biological targets such as enzymes or receptors.
Further studies are required to elucidate specific pathways and interactions involved .
The scientific applications of 1-(propane-1-sulfonyl)piperidin-4-amine hydrochloride are diverse:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2